molecular formula C12H12F5NO B2916728 Valeraldehyde-O-pentafluorophenylmethyl-oxime CAS No. 932710-56-0

Valeraldehyde-O-pentafluorophenylmethyl-oxime

Cat. No.: B2916728
CAS No.: 932710-56-0
M. Wt: 281.226
InChI Key: CQVUQQBKUBLHIZ-BLLMUTORSA-N
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Chemical Reactions Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Valeraldehyde-O-pentafluorophenylmethyl-oxime is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared with similar compounds such as:

    Propionaldehyde O-pentafluorophenylmethyl-oxime: Similar structure but with a shorter carbon chain.

    Crotonaldehyde O-pentafluorophenylmethyl-oxime: Contains a double bond in the carbon chain.

    Acrolein O-pentafluorophenylmethyl-oxime: Contains a shorter carbon chain with a double bond.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUQQBKUBLHIZ-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-56-0
Record name 932710-56-0
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